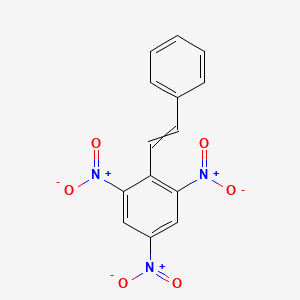
DCBPy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dicarboxy-2,2’-bipyridine, commonly referred to as DCBPy, is a versatile ligand used in coordination chemistry. It is particularly known for its role in forming complexes with transition metals, such as ruthenium, which are utilized in various applications including catalysis, photochemistry, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dicarboxy-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with a carboxylating agent. One common method is the direct carboxylation of 2,2’-bipyridine using carbon dioxide under high pressure and temperature conditions . Another approach involves the use of a palladium-catalyzed coupling reaction between 2,2’-bipyridine and a carboxylating reagent .
Industrial Production Methods
Industrial production of 4,4’-dicarboxy-2,2’-bipyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dicarboxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced bipyridine derivatives.
Substitution: Substitution reactions often involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often utilize halogenating agents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated bipyridine derivatives, while reduction can produce hydrogenated bipyridine compounds .
Applications De Recherche Scientifique
4,4’-Dicarboxy-2,2’-bipyridine is widely used in scientific research due to its ability to form stable complexes with transition metals. Some notable applications include:
Mécanisme D'action
The mechanism by which 4,4’-dicarboxy-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic and photochemical reactions. The molecular targets and pathways involved often include metal centers in enzymes and proteins, where the ligand can modulate their activity .
Comparaison Avec Des Composés Similaires
4,4’-Dicarboxy-2,2’-bipyridine is unique in its ability to form stable complexes with a wide range of transition metals. Similar compounds include:
2,2’-Bipyridine: Lacks the carboxyl groups, making it less versatile in forming stable complexes.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of carboxyl groups, affecting its coordination properties.
4,4’-Diamino-2,2’-bipyridine: Features amino groups, which can lead to different reactivity and binding characteristics.
Propriétés
Formule moléculaire |
C36H23N3O |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
[2,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-19-21-37-22-20-24)30-23-25(38-31-13-5-1-9-26(31)27-10-2-6-14-32(27)38)17-18-35(30)39-33-15-7-3-11-28(33)29-12-4-8-16-34(29)39/h1-23H |
Clé InChI |
PJBNUMKDKQMUMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C(=O)C8=CC=NC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)






![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)

